1-(2,2-Difluoropropoxy)-4-fluoro-2-iodobenzene
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Overview
Description
1-(2,2-Difluoropropoxy)-4-fluoro-2-iodobenzene is an organic compound characterized by the presence of fluorine and iodine atoms attached to a benzene ring
Preparation Methods
The synthesis of 1-(2,2-Difluoropropoxy)-4-fluoro-2-iodobenzene typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 4-fluoro-2-iodophenol and 2,2-difluoropropanol.
Reaction Conditions: The reaction is carried out under anhydrous conditions to prevent any side reactions. A base such as potassium carbonate is used to deprotonate the phenol, facilitating the nucleophilic substitution reaction.
Synthetic Route: The deprotonated phenol reacts with 2,2-difluoropropanol in the presence of a suitable catalyst, such as copper(I) iodide, to form the desired product.
Industrial Production: On an industrial scale, the synthesis can be optimized by using continuous flow reactors to enhance the reaction efficiency and yield.
Chemical Reactions Analysis
1-(2,2-Difluoropropoxy)-4-fluoro-2-iodobenzene undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles through substitution reactions. Common reagents include sodium azide, potassium cyanide, and organometallic reagents.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding quinones or reduction to form hydroquinones.
Cross-Coupling Reactions: The compound is a suitable substrate for Suzuki-Miyaura and Heck cross-coupling reactions, which are catalyzed by palladium complexes. These reactions typically use boronic acids or alkenes as coupling partners.
Major Products: The major products formed from these reactions include various substituted benzene derivatives, which can be further functionalized for specific applications.
Scientific Research Applications
1-(2,2-Difluoropropoxy)-4-fluoro-2-iodobenzene has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It serves as a precursor for the synthesis of radiolabeled compounds used in positron emission tomography (PET) imaging.
Industry: The compound is used in the development of advanced materials, such as fluorinated polymers and liquid crystals.
Mechanism of Action
The mechanism of action of 1-(2,2-Difluoropropoxy)-4-fluoro-2-iodobenzene involves its interaction with specific molecular targets:
Molecular Targets: The compound can interact with enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in metabolic pathways.
Pathways Involved: The compound can affect signaling pathways by binding to receptors or enzymes, leading to changes in cellular processes such as proliferation, apoptosis, and differentiation.
Comparison with Similar Compounds
1-(2,2-Difluoropropoxy)-4-fluoro-2-iodobenzene can be compared with other similar compounds to highlight its uniqueness:
Similar Compounds: Compounds such as 1-(2,2-Difluoropropoxy)-4-chloro-2-iodobenzene and 1-(2,2-Difluoropropoxy)-4-bromo-2-iodobenzene share similar structural features but differ in their halogen substituents.
Uniqueness: The presence of both fluorine and iodine atoms in this compound imparts unique electronic and steric properties, making it a valuable intermediate in organic synthesis and a potential candidate for various applications.
Properties
IUPAC Name |
1-(2,2-difluoropropoxy)-4-fluoro-2-iodobenzene |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8F3IO/c1-9(11,12)5-14-8-3-2-6(10)4-7(8)13/h2-4H,5H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MEQLKVSIFZZNCK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(COC1=C(C=C(C=C1)F)I)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8F3IO |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.06 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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